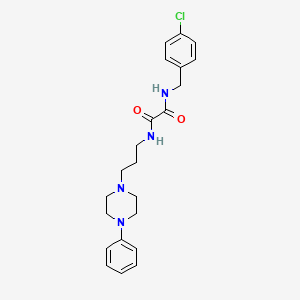

N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Description

N1-(4-Chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzyl group at the N1 position and a 3-(4-phenylpiperazin-1-yl)propyl chain at the N2 position. The oxalamide core (N1,N2-oxalamide) provides a rigid scaffold for molecular interactions, while the substituents modulate physicochemical properties and biological activity. The phenylpiperazine-propyl chain contributes conformational flexibility and hydrogen-bonding capacity, which may improve target binding .

Propriétés

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O2/c23-19-9-7-18(8-10-19)17-25-22(29)21(28)24-11-4-12-26-13-15-27(16-14-26)20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDZRINQTOBJGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Preparation of 4-chlorobenzylamine: This can be achieved by the reduction of 4-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.

Synthesis of 3-(4-phenylpiperazin-1-yl)propylamine: This involves the reaction of 1-phenylpiperazine with 3-chloropropylamine under reflux conditions.

Formation of the oxalamide linkage: The final step involves the reaction of 4-chlorobenzylamine with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may result in the formation of amines or alcohols.

Applications De Recherche Scientifique

Scientific Research Applications

-

Antidepressant Activity

The compound has been studied for its potential antidepressant effects. Research indicates that derivatives of piperazine, including those similar to N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, exhibit significant activity in modulating serotonin receptors, which are crucial for mood regulation. Studies have shown that these compounds can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms . -

Antipsychotic Properties

Compounds containing piperazine structures have been investigated for their antipsychotic properties. They are believed to act as antagonists at dopamine receptors, particularly D2 receptors, which are implicated in psychotic disorders such as schizophrenia. The specific oxalamide structure may enhance binding affinity and selectivity, making it a candidate for further development as an antipsychotic agent . -

Neuroprotective Effects

Preliminary studies suggest that N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide may exhibit neuroprotective effects against neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could help in protecting neurons from degeneration caused by oxidative stress and inflammation .

Case Studies

Mécanisme D'action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparaison Avec Des Composés Similaires

Comparison with Similar Oxalamide Derivatives

Structural and synthetic comparisons with analogous compounds are summarized below.

Structural Analogues and Substitution Effects

Key Observations :

- Substituent Impact on Yield : The target compound’s phenylpiperazine-propyl chain is synthetically complex compared to simpler alkyl/aryl groups in analogues. For example, compound 56 (23% yield) and compound 18 (52% yield) suggest that steric hindrance and electronic effects influence reaction efficiency .

- Physicochemical Properties : The 4-chlorobenzyl group in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to methoxy-substituted analogues (clogP ~2.8). The phenylpiperazine moiety may improve water solubility via protonation at physiological pH .

- Biological Relevance : While direct activity data for the target compound is unavailable, structurally similar oxalamides (e.g., compound 56) inhibit enzymes like stearoyl-CoA desaturase (SCD) via cytochrome P450 activation . The phenylpiperazine group in the target compound could enhance binding to hydrophobic enzyme pockets.

Spectroscopic Data Comparison

Notable Differences:

- The target compound’s phenylpiperazine protons (δ 3.34–3.30) are upfield-shifted compared to compound 56’s methoxy group (δ 3.71), reflecting distinct electronic environments.

- Adamantyl derivatives exhibit characteristic aliphatic peaks (δ 1.60–1.45), absent in the target compound .

Activité Biologique

N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a compound that has attracted attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C25H27ClN4O3

- Molecular Weight : 445.96 g/mol

- IUPAC Name : N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

The presence of the chlorobenzyl and phenylpiperazine moieties contributes to its biological activity, particularly in neuropharmacology.

N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide exhibits several mechanisms of action:

- Serotonin Receptor Modulation : The phenylpiperazine structure is known to interact with serotonin receptors, particularly 5-HT receptors, which play a crucial role in mood regulation and anxiety responses.

- Dopamine Receptor Affinity : Studies suggest that compounds with similar structures can also bind to dopamine receptors, affecting dopaminergic signaling pathways involved in various neuropsychiatric conditions.

- Inhibition of Enzyme Activity : Some derivatives of oxalamides have been shown to inhibit specific enzymes, which may contribute to their therapeutic effects.

Antidepressant Effects

Research has indicated that compounds similar to N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide exhibit antidepressant-like effects in animal models. For instance:

- A study demonstrated that administration of related oxalamide compounds resulted in significant reductions in depressive behavior in rodents subjected to forced swim tests and tail suspension tests.

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound:

- In vitro studies have shown that derivatives can protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in neurodegenerative disease treatment.

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for this compound, and what yields can be expected?

- Methodological Answer : Two primary methods are recommended:

- Carbodiimide-mediated coupling (e.g., DCC or oxalyl chloride in anhydrous DCM) yields 65–75% , though urea derivatives may form as byproducts .

- HATU activation (with DIPEA in DMF at RT) achieves 85–90% yield with minor hydrolyzed amides .

Industrial scalability may involve continuous flow reactors for purity optimization .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.36–7.24 ppm for aromatic protons, δ 160.2 ppm for carbonyl carbons) to confirm connectivity .

- Mass Spectrometry : ESI-MS or HRMS for molecular weight validation (e.g., [M+H]⁺ at m/z 346.9) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly useful for confirming stereochemistry and hydrogen-bonding networks .

Q. What initial biological screenings are recommended for this compound?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution to determine MIC values .

- In Vivo Behavioral Studies : Rodent models (e.g., forced swim test) for antidepressant-like activity, with dose-response curves (typical range: 10–50 mg/kg) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic (PK) Studies : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .

- Metabolic Profiling : Use hepatic microsomes to identify cytochrome P450-mediated metabolites .

- Blood-Brain Barrier (BBB) Penetration : Assess using in vitro models (e.g., PAMPA-BBB) or in situ perfusion .

Q. What strategies improve compound stability against hydrolysis?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzyl moiety, reducing electrophilic susceptibility .

- Formulation Optimization : Encapsulate in lipid nanoparticles (LNPs) or cyclodextrins to shield labile amide bonds .

- Kinetic Analysis : Monitor hydrolysis rates (e.g., k = 0.08 h⁻¹ in pH 7.4 buffer) to guide stabilization efforts .

Q. How to design SAR studies for optimizing biological activity?

- Methodological Answer :

- Systematic Substituent Variation : Compare analogs with halogens (e.g., -F vs. -Cl) or alkyl groups (e.g., -CH₃ vs. -CF₃) on the benzyl/piperazine moieties .

- Computational Docking : Use AutoDock Vina to predict binding affinities to targets like serotonin receptors (e.g., 5-HT₁A) or bacterial enzymes .

- Mutagenesis Studies : Identify critical residues (e.g., His452 in PARP1) via alanine scanning to validate binding hypotheses .

Data Contradiction Analysis

Q. How to address conflicting data on antimicrobial activity across studies?

- Methodological Answer :

- Strain-Specific Variability : Test against clinical isolates (e.g., methicillin-resistant S. aureus vs. standard ATCC strains) .

- Check Assay Conditions : Ensure consistent pH, inoculum size, and growth media (e.g., Mueller-Hinton vs. CAMHB) .

- Mechanistic Follow-Up : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Tables for Key Data

Q. Table 1: Synthetic Route Comparison

| Method | Reagents/Conditions | Yield (%) | Key Byproducts |

|---|---|---|---|

| Carbodiimide-mediated | DCC, oxalyl chloride, DCM | 65–75 | Urea derivatives |

| HATU activation | HATU, DIPEA, DMF | 85–90 | Hydrolyzed amides |

Q. Table 2: Hydrolysis Rate Comparison

| Compound Substituent | Hydrolysis Rate (k, h⁻¹) | Stability Ranking |

|---|---|---|

| 4-Chlorobenzyl (Target) | 0.08 | High |

| 4-Methylphenyl (Analog) | 0.12 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.